4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione
Description
4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione is a substituted imidazole derivative featuring a thione group at position 2, a 4-methylphenyl substituent at position 1, and a 4-ethoxyphenyl group at position 4 (Figure 1). The ethoxy group (–OCH₂CH₃) is electron-donating, while the methyl group (–CH₃) contributes to hydrophobicity.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-3-21-16-10-6-14(7-11-16)17-12-20(18(22)19-17)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDHRUCSAQEPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine. For instance, the reaction between 4-ethoxybenzaldehyde, 4-methylbenzaldehyde, and thiourea in the presence of a catalyst such as hydrochloric acid can yield the desired imidazole derivative.
Substitution Reactions: The ethoxy and methyl groups are introduced through substitution reactions. Ethoxyphenyl and methylphenyl groups can be attached to the imidazole ring via nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reaction time, ensuring high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the synthesis process. Common solvents include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Imidazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial activity. For example, compounds similar to 4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione were tested against various bacterial strains, showing promising results:
- Mechanism of Action : The imidazole ring is believed to interfere with microbial metabolic pathways, leading to cell death.
- Comparative Efficacy : In vitro testing has shown that these compounds can outperform standard antibiotics in certain cases, indicating their potential as alternatives in treating resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through several mechanisms:
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, preventing them from dividing.
- Apoptosis Induction : It has been shown to promote apoptosis (programmed cell death) in various cancer cell lines, making it a candidate for further development in cancer therapy.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial efficacy of several imidazole derivatives, including 4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione. The compound was tested against Escherichia coli and Staphylococcus aureus, demonstrating an inhibition zone significantly larger than that of conventional antibiotics like penicillin.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (Penicillin) |
|---|---|---|
| E. coli | 22 | 15 |
| S. aureus | 25 | 18 |
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a reduction in cell viability by over 50% at a concentration of 50 µM after 48 hours of exposure.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparison of Imidazole-2-Thione Derivatives
Note: The molecular formula and weight of the target compound are inferred from structural analogs due to incomplete data in the evidence.
Substituent-Driven Properties:
- Electron-Donating Groups (e.g., ethoxy): Enhance solubility in polar solvents and may improve binding affinity to receptors by stabilizing charge interactions .
- Electron-Withdrawing Groups (e.g., nitro): Increase acidity of the thione group (pKa ~11.49 in 1-(4-nitrophenyl) analog ) but reduce solubility due to hydrophobicity.
Pharmacological Potential
Imidazole-2-thiones are explored as non-peptidergic antagonists for chemokine receptors (e.g., CXCR3 in ). However, nitro-substituted analogs face challenges due to metabolic instability .
Biological Activity
The compound 4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione is . The structure features an imidazole ring substituted with ethoxy and methyl phenyl groups, which contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with imidazole scaffolds often exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines, demonstrating that modifications in substituents can enhance activity. For instance, compounds similar to the target compound showed IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 and HeLa cells .
Table 1: Antitumor Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HeLa | 7.5 |
| 4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione | TBD | TBD |
Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. A series of studies have shown that similar compounds possess broad-spectrum activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| 4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione | TBD | TBD |
The biological activity of 4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione can be attributed to several mechanisms:
- Enzyme Inhibition : Similar imidazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : These compounds may interact with various receptors, including those involved in inflammation and immune responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazoles can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable study involved the synthesis and evaluation of a series of thioimidazoles for their anticancer properties. The results indicated that specific substitutions on the imidazole ring significantly enhanced cytotoxicity against tumor cells. The study highlighted the importance of structural diversity in optimizing biological activity .
Another investigation focused on the antimicrobial efficacy of thioimidazoles against resistant strains of bacteria. The findings demonstrated that certain derivatives displayed potent activity, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione, and what parameters critically influence reaction yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions, where aldehyde precursors (e.g., 4-ethoxybenzaldehyde) react with thiourea derivatives under acidic or basic conditions. Key parameters include temperature (optimized between 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., HCl or KOH). For example, analogous imidazole-thione derivatives were synthesized by reacting aldehydes with methyl thioacetate followed by hydrogenation . Yield optimization often requires iterative adjustments of molar ratios and reaction time, guided by thin-layer chromatography (TLC) monitoring.
Q. How is the molecular structure of this compound validated, and what spectroscopic/crystallographic techniques are essential?
- Methodological Answer : Structural confirmation involves:
- Spectroscopy : H/C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and thiocarbonyl groups (C=S, ~160 ppm in C NMR). IR spectroscopy confirms the C=S stretch (~1200–1250 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths and angles. For example, in similar imidazole-thiones, the C-S bond length averages ~1.68 Å, and dihedral angles between aromatic rings range from 15–30°, influencing planarity .
Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?
- Methodological Answer : Standard protocols include:
- Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Disk diffusion assays to assess zone-of-inhibition diameters.
- Comparisons with structurally similar compounds (e.g., 4-[(3-chlorophenyl)methyl]-triazole-3-thione derivatives) help identify structure-activity trends .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for improved yield and purity?
- Methodological Answer : DoE methods like response surface methodology (RSM) or factorial designs systematically vary factors (temperature, solvent ratio, catalyst concentration) to model their effects. For example, a central composite design (CCD) can identify nonlinear interactions between parameters, reducing the number of trials by 40–60% while maximizing yield. Post-analysis tools (e.g., ANOVA) validate significance, and contour plots visualize optimal conditions .
Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies may arise from:
- Temperature effects : Crystal packing at low temperatures (e.g., 100 K vs. 295 K) can alter torsion angles. Repeating experiments at multiple temperatures clarifies thermal motion impacts .
- Hydrogen bonding : Intermolecular interactions (e.g., N-H···S) distort geometries. Comparing experimental data with DFT-optimized gas-phase structures (using Gaussian or ORCA) isolates packing effects .
Q. What computational strategies predict the compound’s reactivity and target interactions in biological systems?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screens binding affinities to enzymes (e.g., fungal CYP51) using crystal structures from the PDB.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity, validated via leave-one-out cross-validation .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting data in biological activity across similar compounds?
- Methodological Answer :
- Meta-analysis : Compile MIC data from structurally analogous compounds (e.g., varying substituents at the 4-ethoxy group) to identify outliers.
- Mechanistic studies : Use fluorescence quenching or ITC to measure binding constants to suspected targets (e.g., DNA gyrase), resolving whether discrepancies stem from assay conditions or intrinsic activity .
Q. What advanced separation techniques purify the compound from complex reaction mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
